molecular formula C11H11Cl2F3N2 B15114972 3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

Cat. No.: B15114972
M. Wt: 299.12 g/mol
InChI Key: LLQRVLIWWIRSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a chemical compound known for its unique structural properties and significant applications in various fields. It is characterized by the presence of dichloro and trifluoromethyl groups attached to a pyridine ring, which imparts distinct chemical and physical properties to the compound.

Preparation Methods

The synthesis of 3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves multiple steps, typically starting with the chlorination of 2-amino-5-methylpyridine. This is followed by diazotization and subsequent reaction with copper(I) chloride to form 2,3-dichloro-5-trichloromethylpyridine. The final step involves fluorination using hydrogen fluoride to yield the desired product . Industrial production methods often employ similar routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in disrupting cellular processes, particularly in pests and pathogens .

Comparison with Similar Compounds

3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine can be compared with other trifluoromethylpyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H11Cl2F3N2

Molecular Weight

299.12 g/mol

IUPAC Name

3,5-dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

InChI

InChI=1S/C11H11Cl2F3N2/c12-8-5-9(13)10(17-6-8)18-3-1-7(2-4-18)11(14,15)16/h5-7H,1-4H2

InChI Key

LLQRVLIWWIRSGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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